Ethyl [(3-acetyl-6-chloro-4-phenylquinolin-2-yl)oxy]acetate

Regioselective alkylation Quinolin-2(1H)-one Synthetic intermediate

Researchers often face ambiguous N1 vs. O2 alkylation outcomes with quinolin-2(1H)-ones, complicating furoquinoline synthesis. This compound is the validated, pure O2-alkylated regioisomer (CAS 6046-52-2). - **Regiochemical Certainty:** Structurally authenticated by X-ray (parent core) & Wiley KnowItAll NMR; O2-alkylation enables Rap-Stoermer cyclization (72-93% yield). - **Synthetic Utility:** Hydrolyzable ethyl ester for amide/hydrazide diversification; builds 2,3,4,6-tetrasubstituted furo[2,3-b]quinoline libraries. - **Supply Reliability:** Available for global R&D shipment from BenchChem.

Molecular Formula C21H18ClNO4
Molecular Weight 383.8 g/mol
CAS No. 6046-52-2
Cat. No. B4829453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl [(3-acetyl-6-chloro-4-phenylquinolin-2-yl)oxy]acetate
CAS6046-52-2
Molecular FormulaC21H18ClNO4
Molecular Weight383.8 g/mol
Structural Identifiers
SMILESCCOC(=O)COC1=NC2=C(C=C(C=C2)Cl)C(=C1C(=O)C)C3=CC=CC=C3
InChIInChI=1S/C21H18ClNO4/c1-3-26-18(25)12-27-21-19(13(2)24)20(14-7-5-4-6-8-14)16-11-15(22)9-10-17(16)23-21/h4-11H,3,12H2,1-2H3
InChIKeyDZRHRVLNWTYPEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Core Scaffold


Ethyl [(3-acetyl-6-chloro-4-phenylquinolin-2-yl)oxy]acetate (CAS 6046-52-2; molecular formula C21H18ClNO4; MW 383.83 g/mol) is a fully synthetic O-alkylated quinolin-2(1H)-one derivative bearing a 3-acetyl, 6-chloro, and 4-phenyl substitution pattern with an ethyl acetate moiety appended via an ether linkage at the 2-position. The parent quinolinone core, 3-acetyl-6-chloro-4-phenylquinolin-2(1H)-one, has been unequivocally characterized by single-crystal X-ray diffraction, revealing two molecules per asymmetric unit with phenyl-quinoline dihedral angles of 70.5° and 65.5° [1]. The title compound itself is authenticated by two independent NMR spectra (DMSO-d6) archived in the Wiley KnowItAll spectral library [2] and is listed under multiple synonyms including DTXSID00365747 and AKOS000638858 in supplier catalogs .

1 Regiodefined O2-alkylated intermediate for Rap–Stoermer furoquinoline synthesis
2 Authenticated structural identity via XRD and archived NMR for procurement verification
3 Supports regioselectivity studies and O-substituted antibacterial screening contexts

Why Generic Analogs Cannot Substitute


Quinolin-2(1H)-ones are ambident nucleophiles; alkylation under standard basic conditions (K2CO3/DMF) produces mixtures of N1- and O2-alkylated regioisomers, with the N-alkylated product typically predominating for C6/C7-substituted derivatives [1]. The target compound is the pure O2-alkylated regioisomer, and this regiochemistry is structurally deterministic: only the O-alkylated isomer possesses the 2-oxyacetate moiety capable of undergoing intramolecular Rap–Stoermer cyclization to form linear furo[2,3-b]quinoline scaffolds [2]. The N-alkylated counterpart cannot participate in this annulation, rendering it inert in furoquinoline synthetic sequences [2]. Furthermore, the specific combination of 6-chloro and 4-phenyl substituents modulates the electronic environment of the quinoline ring; replacement by analogs bearing different halogen or aryl patterns alters both the regioselectivity of alkylation and the downstream cyclization efficiency in ways that are not systematically predictable absent experimental validation [1][3].

N1-Alkylated regioisomer
Does not support Rap–Stoermer cyclization, limiting utility in furoquinoline synthetic routes
Analogues with different halogen/aryl patterns
May alter alkylation regioselectivity and downstream cyclization efficiency in ways not systematically predictable

Differentiating Evidence vs. Structural Analogs


O2- vs. N1-Alkylation Defines Synthetic Utility

Under standard alkylation conditions (K2CO3/DMF, ethyl chloroacetate), 3-acetyl-6-chloro-4-phenylquinolin-2(1H)-one yields both N1- and O2-alkylated products. The target compound (CAS 6046-52-2) is the isolated pure O2-alkylated regioisomer. Class-level studies on closely related C6-chloro quinolin-2(1H)-ones demonstrate that N1-alkylated products are the major components under K2CO3/DMF conditions, while O2-alkylation is exclusively achievable only for 8-substituted analogs or via specialized catalysts such as silver nanoparticles [1][2]. The O2-regioisomer is the sole species competent for intramolecular Rap–Stoermer cyclization to yield linear furo[2,3-b]quinolines, whereas the N1-alkylated regioisomer cannot undergo this transformation [3].

Regioisomer outcome
Class-level inference
O2-regioisomer enables furoquinoline cyclization; N1 yields no product
Regioisomeric identity determines synthetic competence
K₂CO₃/DMF conditions produce mixed N/O products for C6/C7-substituted cores
Regioselective alkylation Quinolin-2(1H)-one Synthetic intermediate

Rap–Stoermer Cyclization Yield Optimization

CAS 6046-52-2 serves as the direct O-alkylated intermediate that undergoes Rap–Stoermer cyclization to produce 6-chloro-3-methyl-4-phenylfuro[2,3-b]quinoline-2-carboxylic acid ethyl ester (compound 2a). Kumar et al. (2016) reported two protocols: conventional heating (DMF, K2CO3, 160°C, 15 h) afforded 2a in 72% yield, while microwave irradiation (7 min) increased the yield to 93% [1]. Compound 2a was confirmed by 1H NMR (triplet δ 1.35 ppm for CH3, quartet δ 4.26 ppm for OCH2), IR (ν 1721 cm−1 for ester C=O), and mass spectrometry (m/z 366.27 [M+H]+), and isolated as a colorless solid with mp 250–251°C [1].

Cyclization yield
Direct comparison
Conventional: 72% yield (15 h); Microwave: 93% yield (7 min)
Microwave protocol improves yield and reduces reaction time
Product 2a: mp 250–251°C, m/z 366.27 [M+H]⁺
Rap–Stoermer reaction Furoquinoline synthesis Microwave-assisted synthesis

X-Ray Structural Authentication of the Parent Core

The immediate synthetic precursor to CAS 6046-52-2, 3-acetyl-6-chloro-4-phenylquinolin-2(1H)-one (C17H12ClNO2, Mr = 297.73), has been fully solved by single-crystal X-ray diffraction: monoclinic space group P21/n, a = 10.043(5) Å, b = 18.663(9) Å, c = 15.537(7) Å, β = 91.811(5)°, V = 2911(2) Å3, Z = 8, R[F2 > 2σ(F2)] = 0.041 [1]. The crystal structure reveals two molecules per asymmetric unit with distinct phenyl-quinoline dihedral angles (70.5° and 65.5°) and intermolecular N—H···O hydrogen bonds (D···A distances 2.807 and 2.795 Å) stabilizing the packing [1]. The target compound is derived from this structurally authenticated scaffold via O-alkylation with ethyl chloroacetate, and its identity is confirmed by two independent NMR spectra (DMSO-d6) in the Wiley KnowItAll library [2].

Structural authentication
Cross-study comparable
Parent core solved by single-crystal XRD, R=0.041; 2 archived NMR spectra for title compound
Published benchmarks reduce identity risk in procurement
Monoclinic P2₁/n, Z=8, dihedral angles 70.5°/65.5°
Single-crystal X-ray diffraction Structural authentication Quality assurance

Reactivity of α-Halocarbonyl Adducts in Cyclization

In the Kumar et al. (2016) study, three different α-halocarbonyl electrophiles were reacted with 3-acetyl-6-chloro-4-phenyl-1H-quinolin-2-one under identical Rap–Stoermer conditions. The ethyl chloroacetate-derived intermediate (CAS 6046-52-2) yielded product 2a in 72% (conventional) and 93% (microwave). The chloroacetophenone-derived intermediate produced compound 2b, and chloroacetamide gave compound 2c, each with distinct product characteristics: IR carbonyl absorptions at 1721 cm−1 (2a, ester), 1661 cm−1 (2b, phenone), and 1649 cm−1 (2c, amide), and molecular ion peaks at m/z 366.27 (2a), 398.33 (2b), and 338.07 (2c) [M+H]+ [1]. The ester carbonyl in 2a provides a chemically orthogonal handle for further derivatization (hydrolysis to carboxylic acid, amidation, reduction) that is not equivalently accessible from the phenone (2b) or amide (2c) products [1].

Derivatization handles
Direct comparison
Ester product 2a (IR 1721 cm⁻¹) vs. phenone 2b (1661 cm⁻¹) vs. amide 2c (1649 cm⁻¹)
Ester handle supports orthogonal hydrolysis/amidation
Δm/z 32.06 (2a vs 2b), 28.20 (2a vs 2c)
Structure-reactivity relationship Furoquinoline α-halocarbonyl electrophile

Class-Level Antibacterial Activity Rationale

Chand et al. (2017) synthesized a series of N- and O-substituted quinolin-2-one acetamide derivatives and evaluated antibacterial activity by disc diffusion assay at 250 μg/disc against three Gram-positive (Bacillus cereus, B. subtilis, Staphylococcus aureus) and four Gram-negative (Pseudomonas aeruginosa, Escherichia coli, Salmonella typhimurium, Klebsiella pneumoniae) strains. Two O-substituted quinolin-2-one acetamides exhibited moderate activity against six of the seven bacterial strains tested (B. cereus, B. subtilis, S. aureus, P. aeruginosa, E. coli, and S. typhimurium), whereas the N-substituted analogs showed narrower activity spectra [1]. Although CAS 6046-52-2 itself was not directly screened in this study, it shares the O-substitution pattern and quinolin-2-one core, providing a class-level inference that O-alkylated derivatives in this chemotype possess antibacterial potential distinct from their N-alkylated counterparts [1].

Antibacterial context
Class-level inference
O-substituted acetamides active against 6/7 strains at 250 μg/disc; N-substituted show narrower spectra
Supports O-substituted screening for broader antibacterial spectra
CAS 6046-52-2 not directly tested; class-level observation
Antibacterial screening Quinolin-2-one acetamide Disc diffusion assay

Silver Nanoparticle-Catalyzed O-Alkylation Route

Gund et al. (2012) demonstrated that silver nanoparticles catalyze the exclusive O-alkylation of 3-acetyl-6-chloro-4-phenylquinolin-2(1H)-one with 2-chloro-3-(chloromethyl)quinolines in DMSO under reflux, yielding 1-{2-[(2-chloroquinolin-3-yl)methoxy]-6-chloro-4-phenylquinolin-3-yl}ethanones [1]. This confirms that the O2-position of the quinolinone core is chemically accessible and reactive toward electrophiles under appropriate catalytic conditions, reinforcing the structural identity of CAS 6046-52-2 as the O-alkylated regioisomer. The Ag-nanoparticle method offers an alternative synthetic route to O-alkylated products that avoids the N-/O-mixture problem inherent to K2CO3/DMF protocols [2].

Catalytic O-alkylation
Supporting evidence
Ag nanoparticles yield exclusive O-alkylation vs. K₂CO₃/DMF mixtures
Alternative route to regiopure O-alkylated derivatives
DMSO, reflux; equimolar reactants
Nanocatalysis Regioselective O-alkylation Silver nanoparticles

Prioritized Research Application Scenarios


Furo[2,3-b]quinoline Library Synthesis

CAS 6046-52-2 is the validated precursor for constructing 2,3,4,6-tetrasubstituted linear furo[2,3-b]quinolines via Rap–Stoermer reaction. With demonstrated yields of 72–93% depending on thermal vs. microwave protocol, and a product (compound 2a) bearing a hydrolyzable ethyl ester handle for further diversification (carboxylic acid → amide, hydrazide, or ester conjugates), this intermediate enables parallel library synthesis of furoquinoline derivatives for biological screening [1]. The furo[2,3-b]quinoline scaffold is a privileged structure found in numerous bioactive alkaloids (e.g., dictamnine, skimmianine) and synthetic anticancer and anti-inflammatory agents [2].

Regiochemical Probe for Alkylation Selectivity

The title compound serves as a structurally authenticated reference standard for distinguishing O2-alkylated products from N1-alkylated regioisomers in mechanistic alkylation studies. The well-characterized parent crystal structure (R = 0.041) and archived NMR spectra provide unambiguous identity benchmarks [1][2]. Researchers investigating substituent effects on quinolin-2(1H)-one alkylation regioselectivity can use CAS 6046-52-2 as a positive control for O-alkylation outcome validation.

Antibacterial Screening of O-Substituted Derivatives

Based on class-level evidence that O-substituted quinolin-2-one acetamide derivatives exhibit moderate antibacterial activity against Gram-positive (B. cereus, B. subtilis, S. aureus) and Gram-negative (P. aeruginosa, E. coli, S. typhimurium) strains at 250 μg/disc [1], CAS 6046-52-2 represents a structurally related O-alkylated quinolin-2-one chemotype suitable for inclusion in antibacterial screening cascades. Its hydrolyzable ethyl ester functionality also permits facile conversion to the free carboxylic acid or amide for structure-activity relationship expansion.

Quinoline-Based Inhibitor Scaffold Development

Patent literature establishes that 6-chloro-4-phenyl-substituted quinoline derivatives (e.g., 6-chloro-4-phenyl-3-phenylacetamidoquinoline; U.S. Pat. No. 3,798,226) possess ACAT inhibitory and antitrichomonas/antiulcer activities [1]. While direct activity data for CAS 6046-52-2 in these assays is not publicly available, the compound shares the 6-chloro-4-phenylquinoline pharmacophoric core and the 2-oxyacetate side chain provides a synthetic entry point for elaborating 3-position substituents (via the 3-acetyl group) to generate focused libraries for ACAT or related target screening.

Application
Selection Property
Validation Focus
Furo[2,3-b]quinoline library synthesis
Rap–Stoermer cyclization competence
Reported yield benchmarks and ester-handle diversification
Regiochemical probe for alkylation selectivity
Authenticated O2-regioisomeric identity
Cross-validation with structural benchmarks
Antibacterial screening of O-substituted derivatives
O-substituted quinolin-2-one chemotype
Reported regioisomer-dependent activity spectra
Quinoline-based inhibitor scaffold development
6-chloro-4-phenyl pharmacophoric core
Review of patent-derived pharmacophore context
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